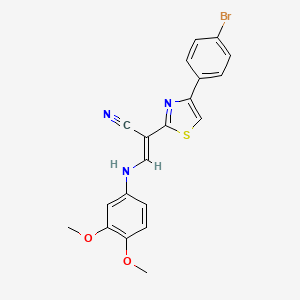

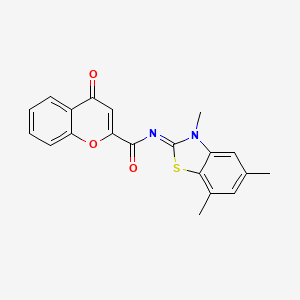

(E)-2-(4-(4-溴苯基)噻唑-2-基)-3-((3,4-二甲氧基苯基)氨基)丙烯腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a derivative of thiazole, a heterocyclic compound that contains sulfur and nitrogen . It has a complex structure with multiple functional groups, including a bromophenyl group, a thiazolyl group, an amino group, and a dimethoxyphenyl group .

Synthesis Analysis

The synthesis of thiazole derivatives, such as the compound , involves the introduction of various substituents on the thiazole ring . The specific synthesis process for this compound is not detailed in the available resources.Molecular Structure Analysis

The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular structure also includes a bromophenyl group, a thiazolyl group, an amino group, and a dimethoxyphenyl group .Physical And Chemical Properties Analysis

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . They resemble pyridine and pyrimidine in their physico-chemical properties . The specific physical and chemical properties of this compound are not detailed in the available resources.科学研究应用

化学合成和修饰

- 还原和衍生物形成:(E)-2-(4-(4-溴苯基)噻唑-2-基)-3-((3,4-二甲氧基苯基)氨基)丙烯腈可以被还原形成各种衍生物。例如,它在干醚中与铝锂氢化物还原形成(Z)-1-氨基-3-芳基-2-(噻唑-2-基)丙-1-烯衍生物(Frolov et al., 2005)。

- 溴化和结构分析:像这种化合物的丙烯腈的溴化在噻唑环上具有区域选择性,导致新的溴芳基丙烯腈。这些化合物的结构可以通过2D核磁共振光谱和X射线衍射分析等技术来阐明(Pakholka et al., 2021)。

腐蚀抑制和材料科学

- 腐蚀抑制:噻唑衍生物,包括类似于(E)-2-(4-(4-溴苯基)噻唑-2-基)-3-((3,4-二甲氧基苯基)氨基)丙烯腈的化合物,被研究其腐蚀抑制性能。量子化学参数和分子动力学模拟已被用来预测这类化合物的抑制性能(Kaya et al., 2016)。

光电和光物理应用

- 非线性光学限幅:噻唑和噻吩染料,包括丙烯腈的衍生物,已被设计用于光电器件,展示在特定激光激发下显著的非线性吸收和光学限幅行为。这些性质对于保护人眼和光学传感器非常有价值(Anandan et al., 2018)。

- 光致发光特性:某些噻唑-2-基取代丙烯腈表现出光致发光特性,在固态和溶液中发出绿色荧光。这些化合物表现出良好的热稳定性,可能在光子应用中有用(Xu et al., 2012)。

生物和药用应用

- 抗癌性能:各种丙烯腈衍生物,包括噻唑取代物,已被合成并筛选其抗癌活性。像这样的化合物已显示出对不同癌细胞系的潜在作用,表明它们可能在癌症药物开发中有应用(Matiichuk et al., 2022)。

作用机制

未来方向

Thiazole derivatives, including this compound, have shown diverse biological activities, making them a promising area for future research . They have potential applications in the development of new drugs with antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .

属性

IUPAC Name |

(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyanilino)prop-2-enenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16BrN3O2S/c1-25-18-8-7-16(9-19(18)26-2)23-11-14(10-22)20-24-17(12-27-20)13-3-5-15(21)6-4-13/h3-9,11-12,23H,1-2H3/b14-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPSJWFRRGOQLTO-SDNWHVSQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Br)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16BrN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-phenyl-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)butanamide](/img/structure/B2354575.png)

![[(2-Aminophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B2354579.png)

![N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2354582.png)

![2-(2-methyl-1H-indol-3-yl)-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-oxoacetamide](/img/structure/B2354584.png)

![N-(2-methylsulfanylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2354592.png)

![3-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2354594.png)

![3-{[1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2354595.png)

![2-((2-methylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2354597.png)